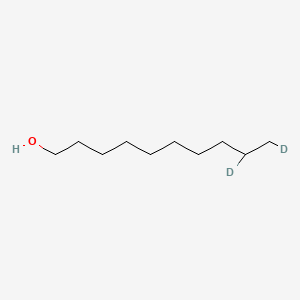
SARS-CoV-2-IN-63
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-63 is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins within the virus, thereby hindering its ability to replicate and spread within the host.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-63 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core chemical structure of this compound.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and specificity. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-63 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride to alter its chemical properties.
Substitution: Functional groups within this compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
SARS-CoV-2-IN-63 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication by targeting specific proteins within the SARS-CoV-2 virus.
Medicine: Explored as a potential therapeutic agent for treating COVID-19, either alone or in combination with other drugs.
作用機序
SARS-CoV-2-IN-63 exerts its effects by targeting specific proteins within the SARS-CoV-2 virus, such as the main protease (Mpro) or the spike protein. By binding to these proteins, the compound inhibits their activity, thereby preventing the virus from replicating and spreading within the host. The molecular pathways involved include disruption of viral protein synthesis and interference with viral entry into host cells .
類似化合物との比較
Similar Compounds
Remdesivir: Another antiviral compound that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Inhibits viral RNA polymerase and has been used in the treatment of COVID-19.
Lopinavir/Ritonavir: Protease inhibitors initially developed for HIV but repurposed for COVID-19 treatment.
Uniqueness
SARS-CoV-2-IN-63 is unique in its specific targeting mechanism and its potential efficacy against SARS-CoV-2. Unlike some other compounds, it may offer a higher specificity and lower toxicity profile, making it a promising candidate for further development and clinical trials .
特性
分子式 |
C20H21N3O3Se |
|---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
1-[(2R,5S)-4-amino-5-(naphthalen-1-ylselanylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H21N3O3Se/c1-12-10-23(20(25)22-19(12)24)18-9-15(21)16(26-18)11-27-17-8-4-6-13-5-2-3-7-14(13)17/h2-8,10,15-16,18H,9,11,21H2,1H3,(H,22,24,25)/t15?,16-,18-/m1/s1 |
InChIキー |
CIWOCLPAKNAHAJ-WOEZKJSCSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)C[Se]C3=CC=CC4=CC=CC=C43)N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[Se]C3=CC=CC4=CC=CC=C43)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)

![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)

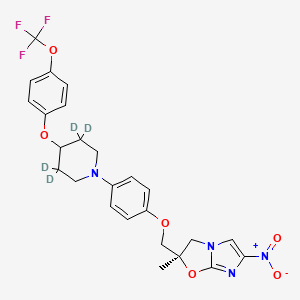
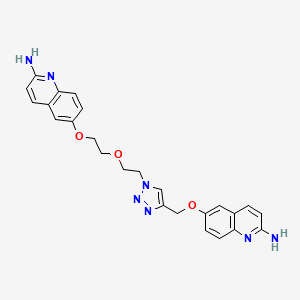
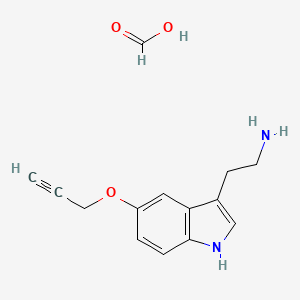
![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)
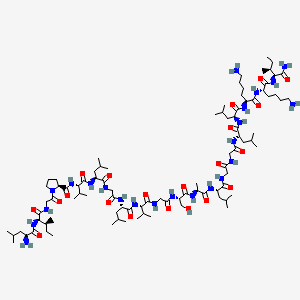
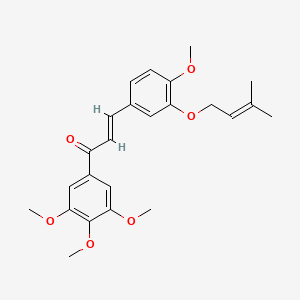
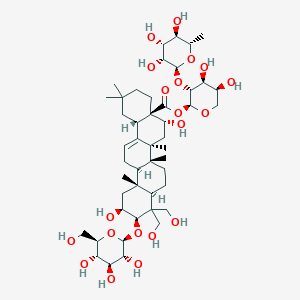
![7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12372023.png)
